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molecular formula C14H8ClNO2 B8724000 5-Chloro-2-phenylisoindoline-1,3-dione CAS No. 26491-49-6

5-Chloro-2-phenylisoindoline-1,3-dione

Cat. No. B8724000
M. Wt: 257.67 g/mol
InChI Key: RLXKJHQKSUMZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965125

Procedure details

To a suspension of 750 g of monosodium-4-chlorophthalate and 1200 ml water was added 120 ml conc. sulfuric acid. The resulting brown solution was extracted with three 400 ml portions of ether. The combined extracts were treated with carbon black, filtered and the ether distilled. The 4-chlorophthalic acid obtained was dehydrated by heating to 170°C for two hours to give 548 g of anhydride. To a solution of the anhydride in 2250 ml of xylene was added 279 g of aniline diluted with an equal weight of xylene. The solution was refluxed for 16 hours and the water formed was collected in a Dean-Stark trap. After treatment with carbon black the hot xylene solution was cooled to 5°C to give 475 g of crude 4-chloro-N-phenyl phthalimide. Recrystallization from 2000 ml toluene, twice, provided 364 g of 92% pure imide.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
279 g
Type
reactant
Reaction Step One
Quantity
2250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:10]=[C:11]([C:18](O)=[O:19])[C:12](=[CH:16][CH:17]=1)[C:13](O)=[O:14]>C1(C)C(C)=CC=CC=1>[Cl:8][C:9]1[CH:10]=[C:11]2[C:18](=[O:19])[N:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:13](=[O:14])[C:12]2=[CH:16][CH:17]=1

Inputs

Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
279 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 475 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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